molecular formula C26H34N6O7S B1665845 Avitriptan fumarate CAS No. 171171-42-9

Avitriptan fumarate

Cat. No. B1665845
M. Wt: 574.7 g/mol
InChI Key: FMXXORRZIQGUIN-WLHGVMLRSA-N
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Description

Avitriptan fumarate, also known as BMS-180048, is an antimigraine drug of the triptan family . It acts as a 5-HT 1B and 5-HT 1D receptor agonist . It has anti-migraine activity .


Synthesis Analysis

The synthesis of Avitriptan involves a process that was telescoped from 4-nitrobenzyl bromide to compound 111, avoiding isolation of compound 11 .


Molecular Structure Analysis

Avitriptan fumarate has a molecular formula of C26H34N6O7S . It has a molecular weight of 574.65 . The Avitriptan molecule contains a total of 65 bond(s) .


Chemical Reactions Analysis

Avitriptan fumarate is a weak ligand and activator of human AhR, which induces the expression of CYP1A1 in a cell-type specific manner . It triggers nuclear translocation of AhR and increases binding of AhR in CYP1A1 promotor DNA .


Physical And Chemical Properties Analysis

Avitriptan fumarate is a white to beige powder . It is soluble in DMSO: 5 mg/mL, clear (warmed) . It has an empirical formula (Hill Notation) of C22H30N6O3S · C4H4O4 .

Scientific Research Applications

1. Activation of Aryl Hydrocarbon Receptor and Induction of CYP1A1

Avitriptan fumarate has been identified as a ligand and agonist of the human aryl hydrocarbon receptor (AhR). It is known to induce the expression of CYP1A1 in hepatic and intestinal cells. This action suggests its potential off-label therapeutic application as an AhR-agonist drug (Vyhlídalová et al., 2020).

2. Effect on Natural Killer Cell Cytotoxicity and Neutrophils

Research has explored the impact of triptan-like drugs, including avitriptan, on the activity of natural killer cells (NKC) and the secretion of pro-matrix metalloproteinase-9 (pMMP-9) from neutrophils. This study delves into the potential role of these agents as immunomodulators (Puente et al., 2008).

3. Synthesis Process and Application in Drug Development

The development of new synthetic routes for avitriptan, involving Negishi coupling reactions, has simplified the process and improved yield. This route is considered to be generally applicable for the synthesis of other tryptamines (Li et al., 2015).

4. Domino Reaction in Synthesis

A novel domino reaction has been developed for generating β-aryl aldehydes from alkynes, which includes the synthesis of key intermediates of Avitriptan. This approach, based on substrate recognition catalysis, highlights the significanceof supramolecular interactions in achieving efficiency and selectivity in homogeneous catalysis, thereby contributing to advancements in drug synthesis (Fang et al., 2019).

5. Potential Pharmaceutical Application in Neurological Disorders

Research into marine indole alkaloids has underscored their potential as new drug leads for the treatment of depression and anxiety. Given that Avitriptan shares structural similarities with these alkaloids, it presents opportunities for further exploration in the treatment of neurological disorders, leveraging its affinity to various neurological targets (Kochanowska-Karamyan & Hamann, 2010).

Future Directions

Research has shown that Avitriptan fumarate is a weak ligand and activator of human AhR, which induces the expression of CYP1A1 in a cell-type specific manner . This data warrants the potential off-label therapeutic application of Avitriptan as an AhR-agonist drug .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S.C4H4O4/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;5-3(6)1-2-4(7)8/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXORRZIQGUIN-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avitriptan fumarate

CAS RN

171171-42-9
Record name Avitriptan fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171171429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVITRIPTAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G25KE3954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Rubio‐Beltrán, A Labastida‐Ramírez… - British Journal of …, 2019 - Wiley Online Library
… The compounds used in the present study (obtained from the sources indicated) were 5-HT hydrochloride, naratriptan hydrochloride, almotriptan malate, avitriptan fumarate, and …
Number of citations: 60 bpspubs.onlinelibrary.wiley.com
PH Marathe, DS Greene, GD Kollia… - … & drug disposition, 1998 - Wiley Online Library
… Gastric pH is transiently elevated in the presence of food and the solubility of avitriptan fumarate decreases as the pH increases. Solubility of avitriptan fumarate is 33 mg mL−1 at pH 2.3 …
Number of citations: 16 onlinelibrary.wiley.com
E Rubio-Beltrán, A Labastida-Ramírez… - Pharmacology & …, 2018 - Elsevier
Migraine is a neurovascular disorder that involves activation of the trigeminovascular system and cranial vasodilation mediated by release of calcitonin gene-related peptide (CGRP). …
Number of citations: 92 www.sciencedirect.com
B Vyhlídalová, K Krasulová, P Pečinková… - International journal of …, 2020 - mdpi.com
The efforts for therapeutic targeting of the aryl hydrocarbon receptor (AhR) have emerged in recent years. We investigated the effects of available antimigraine triptan drugs, having an …
Number of citations: 7 www.mdpi.com
CM Villalón… - Pharmacology and …, 2018 - researchgate.net
Eloísa Rubio-Beltrán a, 1, Alejandro Labastida-Ramírez a, 1, Carlos M. Villalón b, Antoinette MaassenVanDenBrink a,⁎ a Div. of Pharmacology, Dept. of Internal Medicine, Erasmus …
Number of citations: 1 www.researchgate.net
E Zanelli, L Meeus, AHJ Danser, MR Gralinski… - Vascular Effects of …, 2019 - core.ac.uk
… The compounds used in the present study (obtained from the sources indicated) were: 5-HT hydrochloride, naratriptan hydrochloride, almotriptan malate, avitriptan fumarate and …
Number of citations: 2 core.ac.uk
KI Roon, A MaassenVanDenBrink, MD Ferrari… - Naunyn-Schmiedeberg's …, 1999 - Springer
Ergot alkaloids, sumatriptan and the newer 5-HT 1B/1D receptor agonists all contract cranial blood vessels and this effect seems to be primarily responsible for their efficacy in migraine. …
Number of citations: 15 link.springer.com
U Council - Wiley Online Library
Number of citations: 0

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